10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

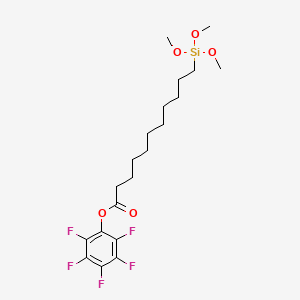

10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane is a chemical compound with the molecular formula C20H29F5O5Si. It is known for its application in the optimized immobilization of lectins using self-assembled monolayers on polysilicon encoded materials for cell tagging . This compound is characterized by its clear, colorless liquid form and is sensitive to moisture .

Métodos De Preparación

The synthesis of 10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane involves the reaction of 2,3,4,5,6-pentafluorophenol with 11-(trimethoxysilyl)undecanoic acid. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond between the phenol and the carboxylic acid. The reaction conditions often include an inert atmosphere to prevent moisture from interfering with the reaction .

Análisis De Reacciones Químicas

10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the trimethoxysilane groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.

Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction:

Aplicaciones Científicas De Investigación

10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane is primarily used in scientific research for the immobilization of lectins on polysilicon encoded materials. This application is significant in the field of cell tagging, where the compound helps in the creation of self-assembled monolayers that optimize the immobilization process . Additionally, it finds applications in surface modification and the development of biosensors .

Mecanismo De Acción

The mechanism of action of 10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane involves the formation of self-assembled monolayers on surfaces. The trimethoxysilane groups hydrolyze to form silanols, which then condense to form siloxane bonds with the surface. The pentafluorophenyl group provides a hydrophobic environment that enhances the stability and functionality of the immobilized molecules .

Comparación Con Compuestos Similares

Similar compounds to 10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane include:

11-(Trimethoxysilyl)undecanoic acid: This compound is a precursor in the synthesis of this compound and shares similar silane functionality.

2,3,4,5,6-Pentafluorophenol: Another precursor, this compound contributes the pentafluorophenyl group to the final product.

Trimethoxysilane derivatives: Various trimethoxysilane derivatives are used in surface modification and the creation of self-assembled monolayers.

This compound stands out due to its specific combination of a long alkyl chain, a pentafluorophenyl group, and trimethoxysilane functionality, which provides unique properties for surface modification and immobilization applications .

Actividad Biológica

10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane (CAS No. 944721-52-2) is a silane compound that has garnered attention for its potential applications in various fields, including materials science and biology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a decyl chain linked to a trimethoxysilane group and a pentafluorophenoxycarbonyl moiety. This unique structure imparts distinct chemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 392.33 g/mol |

| Chemical Formula | C15H18F5O4Si |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The pentafluorophenoxy group enhances lipophilicity, facilitating membrane penetration. Upon incorporation into cellular membranes, it may alter membrane fluidity and permeability, potentially affecting cellular signaling pathways.

Biological Activity

Research has indicated that silane compounds can exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that silanes can disrupt bacterial cell membranes, leading to cell lysis.

- Cytotoxic Effects : Preliminary investigations have shown that certain silanes can induce apoptosis in cancer cell lines.

- Biocompatibility : As a silane, it may be used in coating applications to enhance the biocompatibility of medical devices.

Case Studies and Research Findings

-

Antimicrobial Properties :

A study investigated the antimicrobial effects of silane compounds on various bacterial strains. Results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Cytotoxicity in Cancer Cells :

In vitro studies assessed the cytotoxicity of the compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism appeared to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. -

Biocompatibility Assessment :

A biocompatibility study involving the use of the compound as a coating for medical implants showed promising results. The coated surfaces exhibited enhanced cell adhesion and proliferation compared to uncoated controls, indicating favorable interactions with human fibroblasts.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 11-trimethoxysilylundecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29F5O5Si/c1-27-31(28-2,29-3)13-11-9-7-5-4-6-8-10-12-14(26)30-20-18(24)16(22)15(21)17(23)19(20)25/h4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYPNQIBGIOYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29F5O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.